rac-(2R,3S)-3-methyl-2-(4-methylphenyl)piperidine
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Overview
Description
rac-(2R,3S)-3-methyl-2-(4-methylphenyl)piperidine: is a chiral compound with a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3S)-3-methyl-2-(4-methylphenyl)piperidine typically involves the reaction of 4-methylbenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to form the desired piperidine derivative. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: rac-(2R,3S)-3-methyl-2-(4-methylphenyl)piperidine is used as a building block in organic synthesis
Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.
Medicine: In medicinal chemistry, this compound can be explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of rac-(2R,3S)-3-methyl-2-(4-methylphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to fit into binding sites and modulate the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- rac-(2R,3S)-2-(4-methylphenyl)oxan-3-amine
- Pyrrolidine alkaloids
Comparison: rac-(2R,3S)-3-methyl-2-(4-methylphenyl)piperidine is unique due to its specific chiral configuration and the presence of a methyl group on both the piperidine ring and the phenyl ring. This structural uniqueness can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
(2S,3R)-3-methyl-2-(4-methylphenyl)piperidine |
InChI |
InChI=1S/C13H19N/c1-10-5-7-12(8-6-10)13-11(2)4-3-9-14-13/h5-8,11,13-14H,3-4,9H2,1-2H3/t11-,13+/m1/s1 |
InChI Key |
HKWHMGVCYMBYQB-YPMHNXCESA-N |
Isomeric SMILES |
C[C@@H]1CCCN[C@@H]1C2=CC=C(C=C2)C |
Canonical SMILES |
CC1CCCNC1C2=CC=C(C=C2)C |
Origin of Product |
United States |
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